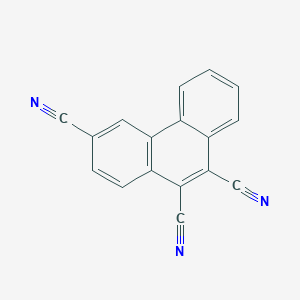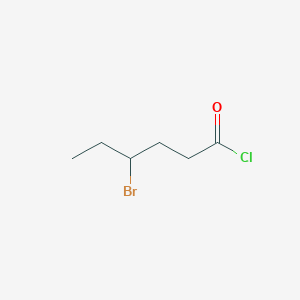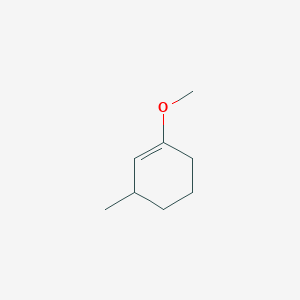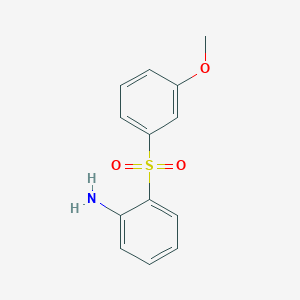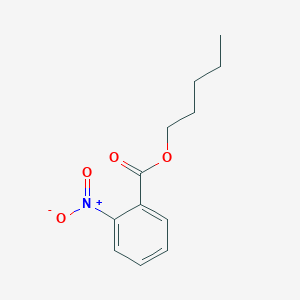
Benzoic acid, 2-nitro-, pentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-nitro-, pentyl ester is an organic compound with the molecular formula C12H15NO4 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group, and a nitro group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-nitro-, pentyl ester typically involves the esterification of 2-nitrobenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
2-Nitrobenzoic acid+PentanolH2SO4Benzoic acid, 2-nitro-, pentyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Benzoic acid, 2-nitro-, pentyl ester can undergo hydrolysis in the presence of an acid or base to yield 2-nitrobenzoic acid and pentanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Nitrobenzoic acid and pentanol.
Reduction: 2-Aminobenzoic acid, pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 2-nitro-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-nitro-, pentyl ester involves its interaction with biological molecules through its ester and nitro functional groups. The ester group can undergo hydrolysis to release the active 2-nitrobenzoic acid, which can then interact with cellular components. The nitro group can be reduced to an amino group, which may further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, pentyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzoic acid, methyl ester: Has a shorter alkyl chain, affecting its solubility and reactivity.
Salicylic acid, pentyl ester: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties.
Propriétés
Numéro CAS |
61580-22-1 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
pentyl 2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-6-9-17-12(14)10-7-4-5-8-11(10)13(15)16/h4-5,7-8H,2-3,6,9H2,1H3 |
Clé InChI |
JPFMEYIYXROBDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
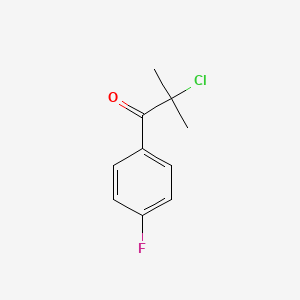
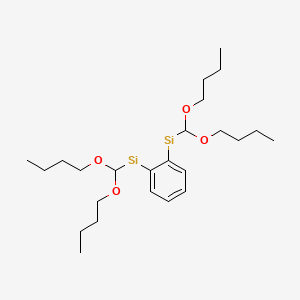
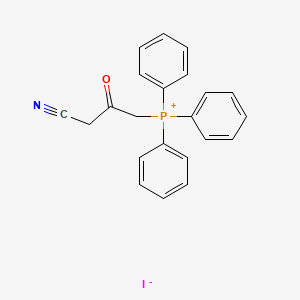
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
